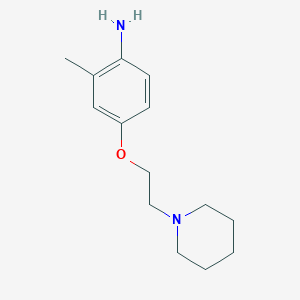
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is a chemical compound with the molecular formula C14H22N2O. It is used primarily in biochemical and proteomics research. This compound is characterized by the presence of a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline typically involves the reaction of 2-methyl-4-hydroxyphenylamine with 2-(1-piperidinyl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the phenylamine
Reduction: Reduced forms of the phenylamine
Substitution: Substituted derivatives at the piperidine ring
科学研究应用
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and signal transduction pathways.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring in the compound allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine
- 4-[2-(1-Ethyl-piperidin-2-yl)-ethoxy]-phenylamine
- ETHYL 2-ETHOXY-4- [2- [ [ (1S)-3-METHYL-1- (2-PIPERIDIN-1-YLPHENYL)BUTYL]AMINO]-2-OXOETHYL]BENZOATE
Uniqueness
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This structural uniqueness allows it to interact with different molecular targets compared to similar compounds, making it valuable in various research applications .
生物活性
2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a piperidine ring and an ethoxy group attached to a phenylamine backbone, which suggests diverse pharmacological properties.
The synthesis of this compound typically involves the nucleophilic substitution reaction of 2-methyl-4-hydroxyphenylamine with 2-(1-piperidinyl)ethyl chloride under basic conditions, often using potassium carbonate or sodium hydroxide as a base. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants into the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperidine moiety enhances binding affinity, allowing modulation of various biological pathways. This interaction can lead to effects on neurotransmitter systems, potentially influencing pain pathways and mood disorders.
Pharmacological Effects
Research indicates that this compound exhibits significant analgesic properties . Similar compounds have shown efficacy in modulating pain pathways, suggesting that this compound may also have potential applications in pain management.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures possess notable cytotoxic effects against various cancer cell lines. For instance, derivatives with piperidine rings have been shown to inhibit Na+/K(+)-ATPase activity and exhibit growth inhibitory activity in glioma cell lines . The compound's structural similarities with other known analgesics and anticancer agents make it a candidate for further investigation in these areas.
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine and ethoxy groups | Analgesic properties |
| N-(4-piperidinyl)-N-phenylamide | Piperidine and phenyl groups | Potent analgesic activity |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-ylphenylmethanone | Thiazole and piperidine | Inhibits Na+/K(+)-ATPase, anticancer |
Case Study: Analgesic Properties
A study exploring the analgesic effects of related compounds found that modifications in the piperidine structure significantly impacted potency. For example, replacing the ethoxy group with a hydroxyl group led to a marked decrease in potency, indicating the importance of structural integrity for biological activity .
属性
IUPAC Name |
2-methyl-4-(2-piperidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAXHNYDRAPDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













